Fluorescein-12-dutp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

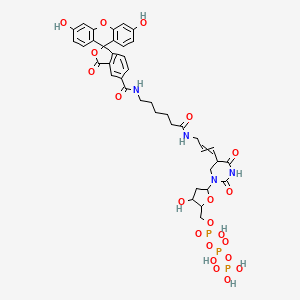

IUPAC Name |

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRZULTMFHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N4O21P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein-12-dUTP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-12-deoxyuridine-5'-triphosphate (Fluorescein-12-dUTP), a critical reagent for non-radioactive DNA labeling in a variety of molecular biology applications. This document details its core structure, physicochemical properties, and detailed protocols for its use in enzymatic DNA labeling techniques.

Core Structure and Properties of this compound

This compound is a modified deoxyuridine triphosphate (dUTP) molecule. It consists of a fluorescein (B123965) dye molecule attached to the C5 position of the pyrimidine (B1678525) ring of dUTP via a 12-atom spacer arm. This linker minimizes the steric hindrance between the fluorescent dye and the DNA polymerase, facilitating its efficient incorporation into a newly synthesized DNA strand in place of thymidine (B127349) triphosphate (dTTP).[1][2][3]

The key components of the this compound structure are:

-

Fluorescein: A widely used green fluorescent dye.

-

12-Atom Spacer Arm: A linker that connects the fluorescein to the dUTP. This spacer is crucial for reducing the interference of the bulky dye with the enzymatic incorporation process.

-

Deoxyuridine Triphosphate (dUTP): A pyrimidine nucleotide that can be incorporated into DNA.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| Chemical Formula | C39H37N4O21P3Li4 | [4] |

| Molecular Weight | 1018.4 g/mol (tetralithium salt) | [4] |

| 994.69 g/mol (free acid) | [5] | |

| Appearance | Clear, yellow solution | [4] |

| Purity (HPLC) | ≥85-95% | [5][6] |

| Storage Conditions | -15°C to -25°C, protected from light | [1][4] |

| Stability | Stable for at least 12 months at -20°C. A decomposition of approximately 5% may occur within 6 months. | [1][4] |

Table 2: Spectroscopic Properties

| Property | Value | References |

| Excitation Maximum (λexc) | 492 - 498 nm | [5][7] |

| Emission Maximum (λem) | 517 - 521 nm | [1][5][7] |

| Molar Extinction Coefficient (ε) | 70,000 - 83,000 L·mol⁻¹·cm⁻¹ (at pH 7.5-9.0) | [2][5] |

| Quantum Yield (Φ) | 0.79 - 0.95 | [7][8] |

Note: The quantum yield of fluorescein is highly dependent on pH, with fluorescence increasing significantly from pH 6 to 8.[9]

Experimental Protocols

This compound is a versatile substrate for several DNA polymerases, enabling its use in various DNA labeling techniques.[1] It can be used as a substrate for DNA Polymerase I (including the Klenow fragment), Taq DNA Polymerase, Terminal Transferase, and Reverse Transcriptase.[1][6]

Random Primed DNA Labeling

This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating this compound.

Experimental Workflow for Random Primed DNA Labeling

Caption: Workflow for Random Primed DNA Labeling with this compound.

Detailed Protocol:

-

Template Preparation:

-

In a microcentrifuge tube, add 10 ng to 3 µg of linearized DNA template.[1]

-

Add autoclaved, double-distilled water to a final volume of 15 µl.[1]

-

Denature the DNA by heating in a boiling water bath at 95°C for 10 minutes.[1]

-

Immediately chill the tube on an ice/water bath to prevent re-annealing.[1]

-

-

Labeling Reaction:

-

On ice, add the following reagents to the denatured DNA:

-

Mix gently by pipetting and centrifuge briefly to collect the contents.[1]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of the labeled DNA.[1]

-

-

Termination:

-

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[1]

-

-

Purification (Optional):

-

The labeled probe can be purified from unincorporated nucleotides using standard methods such as ethanol (B145695) precipitation or spin column chromatography.

-

PCR Labeling

This compound can be incorporated into DNA during the polymerase chain reaction (PCR). This is achieved by substituting a portion of the dTTP in the reaction mix with this compound.

General Protocol and Considerations:

-

This compound/dTTP Ratio: A common starting point is a 1:2 to 1:1 ratio of this compound to dTTP. For example, in a dNTP mix with a final concentration of 200 µM for each dNTP, one might use 100 µM dTTP and 100 µM this compound. The optimal ratio may need to be determined empirically and typically ranges from 30-50% this compound to 70-50% dTTP.[3][5]

-

Template DNA: 1 pg to 100 ng of template DNA can be used.

-

Polymerase: A thermostable DNA polymerase such as Taq polymerase is used.

-

Cycling Conditions: Standard PCR cycling conditions can generally be used, but optimization of annealing temperature and extension time may be necessary.

Example Reaction Setup (50 µl):

| Component | Final Concentration |

| 10x PCR Buffer | 1x |

| dATP, dGTP, dCTP | 200 µM each |

| dTTP | 100 µM |

| This compound (1 mM) | 100 µM |

| Forward Primer | 0.1 - 1.0 µM |

| Reverse Primer | 0.1 - 1.0 µM |

| Template DNA | As required |

| Taq DNA Polymerase | 1-2.5 units |

| Nuclease-free water | To 50 µl |

PCR Cycling Protocol Example:

Caption: A typical PCR cycling protocol for DNA labeling.

Nick Translation

In this method, DNase I introduces single-stranded nicks into the DNA template. DNA Polymerase I then adds nucleotides, including this compound, at the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5'-phosphate end.

Detailed Protocol:

-

Reaction Setup:

-

In a sterile microcentrifuge tube, combine the following:

-

1 µg Template DNA

-

5 µl 10x Nick Translation Buffer (typically contains Tris-HCl, MgCl₂, and a reducing agent)

-

5 µl dNTP mix (containing dATP, dGTP, dCTP at a concentration such as 0.2 mM each)

-

A mix of dTTP and this compound (a common molar ratio is 1:3 to 1:5 of dTTP to labeled dUTP)[10]

-

10 µl DNA Polymerase I/DNase I enzyme mix

-

Nuclease-free water to a final volume of 50 µl

-

-

-

Incubation:

-

Incubate the reaction at 15°C for 1-2 hours.[10] The incubation time can be adjusted to obtain the desired probe length (typically 200-500 bp).

-

-

Monitoring Probe Size (Optional):

-

To check the size of the labeled fragments, a small aliquot can be run on an agarose (B213101) gel.

-

-

Termination:

-

Stop the reaction by adding 5 µl of 0.5 M EDTA (pH 8.0).[11]

-

Inactivate the enzyme by heating at 65°C for 10 minutes.

-

-

Purification:

-

Purify the labeled probe from unincorporated nucleotides using methods like ethanol precipitation or spin column chromatography.[12]

-

Applications of this compound Labeled Probes

DNA probes labeled with this compound are utilized in a wide array of molecular biology techniques, including:

-

Fluorescence in situ Hybridization (FISH): For the visualization of specific DNA sequences in chromosomes or cells.[1][5]

-

Microarrays: For gene expression analysis and genotyping.

-

Southern and Northern Blotting: For the detection of specific DNA or RNA sequences.

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based detection systems. [4]

Troubleshooting

Low Labeling Efficiency:

-

Suboptimal DNA Template: Ensure the DNA is of high purity and has been properly denatured (for random primed labeling). Linearized DNA is generally labeled more efficiently in random priming.[1]

-

Incorrect Reagent Concentrations: Optimize the ratio of this compound to dTTP. Excessive amounts of the labeled nucleotide can inhibit some polymerases.

-

Enzyme Inactivity: Ensure enzymes have been stored correctly and are active.

-

Incorrect Incubation Time or Temperature: Follow the recommended incubation conditions for the specific labeling method.

High Background:

-

Incomplete Removal of Unincorporated Nucleotides: Ensure the purification step is performed effectively to remove all free this compound.

-

Non-specific Binding of the Probe: Optimize hybridization and washing conditions in downstream applications.

Disclaimer: This document is intended for research purposes only and should not be used for diagnostic procedures.[1] Always refer to the manufacturer's specific instructions and safety data sheets for the reagents and enzymes used.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. apexbt.com [apexbt.com]

- 4. custombiotech.roche.com [custombiotech.roche.com]

- 5. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 6. 荧光素-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound *1 mM in TE Buffer (pH 7.5)* *CAS 214154-36-6* | AAT Bioquest [aatbio.com]

- 8. This compound *1 mM in Tris Buffer (pH 7.5)* | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. Fluorescein NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]

Fluorescein-12-dUTP: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluorescein-12-dUTP, a fluorescently labeled deoxyuridine triphosphate analog. It is widely utilized in molecular biology for the enzymatic non-radioactive labeling of DNA. This document details its core spectral characteristics, protocols for its use, and common applications, serving as a comprehensive resource for laboratory professionals.

Core Properties of this compound

This compound is a modified nucleotide where a fluorescein (B123965) molecule is attached to the C5 position of the pyrimidine (B1678525) ring of dUTP via a 12-atom spacer arm. This linker arm minimizes steric hindrance, allowing for efficient incorporation by various DNA polymerases in place of thymidine (B127349) triphosphate (dTTP).[1][2] The resulting labeled DNA probes are invaluable for a range of fluorescence-based detection methods, including fluorescence in situ hybridization (FISH), microarray analysis, and PCR-based assays.[1][2]

Spectral and Physicochemical Characteristics

The fluorescence of this compound is characterized by a strong absorption (excitation) peak in the blue region of the visible spectrum and an emission peak in the green region. These spectral properties are influenced by the pH of the solution. The table below summarizes the key quantitative data from various suppliers.

| Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λexc) | 492 nm | Tris-HCl, pH 7.5 | [2] |

| 494 nm | --- | [3] | |

| 495 nm | pH 9.0 | [4] | |

| 498 nm | --- | [5][6] | |

| Emission Maximum (λem) | 517 nm | Tris-HCl, pH 7.5 | [2][5][6] |

| 520 nm | pH 9.0 | [4][7] | |

| 521 nm | --- | [3] | |

| Molar Extinction Coefficient (ε) | 83,000 L·mol-1·cm-1 | Tris-HCl, pH 7.5 | [2] |

| 80,000 L·mol-1·cm-1 | --- | [6] | |

| 70,000 L·mol-1·cm-1 | pH 9.0 | [4] | |

| Molecular Formula | C39H41N4O21P3 (free acid) | --- | [2][4] |

| Molecular Weight | 994.69 g/mol (free acid) | --- | [1][2] |

| 1018.4 g/mol (lithium salt) | --- | [8] | |

| Purity | ≥ 95% (HPLC) | --- | [2] |

| ≥ 85% (HPLC) | --- | [8] |

Note: It is crucial to protect this compound solutions from light and perform experimental procedures under low-light conditions to prevent photobleaching.[1][2]

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound solution (e.g., 1 mM stock)

-

Quartz cuvettes

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM Sodium Borate, pH 9.0)[2][4][9]

-

Spectrofluorometer

Methodology:

-

Prepare a Dilute Working Solution: Dilute the stock solution of this compound in the chosen buffer to a final concentration suitable for fluorescence measurement (typically in the nanomolar to low micromolar range).

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the buffer solution alone and place it in the spectrofluorometer to measure the background signal. This will be subtracted from the sample measurement.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 520 nm).[4]

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The resulting plot will show the excitation spectrum, with the peak corresponding to the excitation maximum (λexc).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (e.g., 495 nm).[4]

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

The resulting plot will show the emission spectrum, with the peak corresponding to the emission maximum (λem).

-

-

Data Analysis: After subtracting the blank, normalize the spectra to identify the peak wavelengths accurately.

Protocol for DNA Labeling via PCR

This protocol describes the enzymatic incorporation of this compound into DNA during a standard Polymerase Chain Reaction (PCR). The labeled product can then be used as a probe for hybridization applications.

Materials:

-

DNA template

-

Forward and reverse primers

-

Deoxynucleotide (dNTP) mix (dATP, dCTP, dGTP, dTTP)

-

This compound (1 mM stock)

-

PCR buffer

-

Nuclease-free water

-

Thermal cycler

Methodology:

-

Prepare the Reaction Mixture: Assemble the PCR reaction on ice. For a typical 50 µL reaction, the components are mixed as follows. Note that the ratio of this compound to dTTP is critical and may require optimization. A common starting ratio is between 1:2 and 1:1 (this compound:dTTP).[1][2]

-

10x PCR Buffer: 5 µL

-

DNA Template (10-100 ng): 1 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM of dTTP): 1 µL

-

This compound (1 mM): 3.5 µL (final concentration 0.07 mM)

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Thermal Cycling: Place the reaction tubes in a thermal cycler and perform PCR using an appropriate cycling program. A typical program includes:

-

Initial Denaturation: 95°C for 5 minutes.

-

30-35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (primer-dependent).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 10 minutes.

-

-

Verification of Labeled Product:

-

Analyze a small aliquot (5 µL) of the PCR product by agarose (B213101) gel electrophoresis.

-

Visualize the DNA band under a UV transilluminator. The fluorescein-labeled DNA will be visible without the need for stains like ethidium (B1194527) bromide.[7] For enhanced visualization, use an imager equipped with an appropriate filter for fluorescein (e.g., 530 nm bandpass filter).[7]

-

-

Purification (Optional): If the labeled probe is to be used in downstream applications like FISH or microarrays, it should be purified from unincorporated nucleotides and primers using standard methods such as spin columns or ethanol (B145695) precipitation.[10]

Visualized Workflows and Principles

The following diagrams illustrate the core processes involving this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 3. biotium.com [biotium.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound *1 mM in TE Buffer (pH 7.5)* *CAS 214154-36-6* | AAT Bioquest [aatbio.com]

- 7. bio-rad.com [bio-rad.com]

- 8. custombiotech.roche.com [custombiotech.roche.com]

- 9. promega.com [promega.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Principle of Fluorescein-12-dUTP Enzymatic Incorporation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-12-dUTP is a chemically modified deoxyuridine triphosphate (dUTP) nucleotide that serves as a critical tool in molecular biology for the non-radioactive labeling of DNA. This fluorescent analog of deoxythymidine triphosphate (dTTP) can be enzymatically incorporated into DNA strands, enabling the detection and visualization of specific DNA sequences or cellular processes. The core principle lies in the ability of certain DNA polymerases and transferases to recognize this compound as a substrate and incorporate it into a growing or nicked DNA strand. This guide provides a comprehensive overview of the enzymatic incorporation of this compound, detailing the underlying mechanisms, key enzymes, experimental protocols, and data presentation for researchers and professionals in drug development.

Core Principle of Enzymatic Incorporation

The enzymatic incorporation of this compound is primarily facilitated by two main classes of enzymes: DNA Polymerases and Terminal deoxynucleotidyl Transferase (TdT). These enzymes catalyze the formation of a phosphodiester bond between the 5'-phosphate group of the incoming this compound and the 3'-hydroxyl group of the terminal nucleotide of a DNA strand. The fluorescein (B123965) moiety is attached to the C5 position of the uracil (B121893) base via a spacer arm (12 atoms in length), which minimizes steric hindrance and allows for efficient recognition and incorporation by the enzymes.[1][2]

Key Enzymes and Their Mechanisms

-

Terminal deoxynucleotidyl Transferase (TdT): TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[3][4] This unique property makes TdT particularly useful for labeling the ends of DNA fragments, a hallmark of apoptosis. The primary application of TdT in conjunction with this compound is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[3][4][5]

-

DNA Polymerase I: This enzyme possesses both a 5'→3' polymerase activity and a 5'→3' exonuclease activity.[6] In a process known as nick translation, DNA Polymerase I can incorporate nucleotides at a 'nick' (a break in the phosphodiester backbone) in a double-stranded DNA molecule. The exonuclease activity removes nucleotides from the 5' side of the nick, while the polymerase activity adds new nucleotides, including this compound, to the 3' side.[6][7][8] This method is widely used to generate fluorescently labeled DNA probes for techniques like Fluorescence In Situ Hybridization (FISH).[9][10] Other polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases can also incorporate this compound.[11][12][13]

Applications of this compound Incorporation

The enzymatic incorporation of this compound is a cornerstone of several key molecular biology techniques:

-

Apoptosis Detection (TUNEL Assay): The TUNEL assay is a widely used method to detect DNA fragmentation, a characteristic of late-stage apoptosis.[3][4] TdT incorporates this compound at the 3'-OH ends of these DNA breaks, allowing for the fluorescent visualization and quantification of apoptotic cells.[3][4][5]

-

DNA Probe Labeling for In Situ Hybridization (FISH): Nick translation with DNA Polymerase I is employed to generate DNA probes labeled with this compound. These probes can then be used in FISH experiments to detect the presence and location of specific DNA sequences on chromosomes or in cells.[9][10]

-

PCR and cDNA Synthesis: this compound can be used as a substitute for dTTP in PCR reactions or during cDNA synthesis to generate fluorescently labeled amplicons or cDNA molecules.[2][11]

Quantitative Data Summary

The efficiency of this compound incorporation and the resulting signal intensity are critical for the success of these applications. The following tables summarize key quantitative parameters.

| Parameter | Enzyme | Recommended Value/Range | Application | Reference |

| This compound:dTTP Ratio | DNA Polymerase I / Taq Polymerase | 30-50% this compound | Nick Translation / PCR | [1][2] |

| Purity of this compound | N/A | ≥ 85% (HPLC) | General Use | [11] |

| Storage Temperature | N/A | -15°C to -25°C | General Use | [12][14] |

| Short-term Temperature Exposure | N/A | Up to 1 week at ambient temperature | General Use | [1] |

| Shelf Life | N/A | 12 months at -20°C | General Use | [1] |

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492-495 nm | [1][13] |

| Emission Maximum (λem) | ~517-520 nm | [1][13] |

| Molar Extinction Coefficient (ε) | ~83.0 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [1] |

Experimental Protocols

TUNEL Assay for Apoptosis Detection in Cultured Cells

This protocol provides a general framework for detecting apoptosis in adherent cells using this compound.

Materials:

-

This compound

-

Terminal deoxynucleotidyl Transferase (TdT)

-

TdT Reaction Buffer

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

-

DNase I (for positive control)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed adherent cells on coverslips in a culture dish and culture overnight.

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control.

-

Fixation:

-

Wash cells twice with PBS.

-

Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.[3]

-

Wash three times with PBS.

-

-

Permeabilization:

-

Add 0.25% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.[3]

-

Wash three times with PBS.

-

-

Positive Control (Optional):

-

Treat one coverslip with DNase I solution (typically 1 U/µL in DNase I buffer) for 30 minutes at room temperature to induce DNA strand breaks.[3]

-

Wash three times with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture. For a 50 µL reaction, typically mix:

-

TdT Reaction Buffer: 10 µL

-

This compound (e.g., 1 mM): 1 µL

-

TdT: 1 µL (e.g., 20 U/µL)

-

Nuclease-free water: to 50 µL

-

-

Add the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber.[3][15]

-

-

Washing:

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

-

Visualization:

-

Visualize the slides using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

-

Nick Translation for DNA Probe Labeling for FISH

This protocol describes the labeling of a DNA probe with this compound for use in FISH.

Materials:

-

DNA template (1 µg)

-

This compound (1 mM)

-

dNTP mix (dATP, dCTP, dGTP at 1 mM each)

-

DNA Polymerase I

-

DNase I

-

10x Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

-

0.5 M EDTA (to stop the reaction)

-

Ethanol (B145695) (for precipitation)

-

3 M Sodium Acetate (B1210297)

Procedure:

-

Reaction Setup: On ice, combine the following in a microcentrifuge tube:

-

DNA template: 1 µg

-

10x Nick Translation Buffer: 5 µL

-

dNTP mix (dATP, dCTP, dGTP): 1 µL of each

-

This compound (1 mM): 2 µL

-

dTTP (1 mM): 1 µL (adjust ratio as needed, e.g., 1:1 with labeled dUTP)

-

DNase I (diluted): Add an optimized amount (e.g., 1 µL of a 1:1000 dilution of a 1 mg/mL stock).[10]

-

DNA Polymerase I (10 U/µL): 1 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 15°C for 90 minutes.

-

Monitoring Probe Size:

-

Run a small aliquot (e.g., 2 µL) of the reaction on an agarose (B213101) gel to check the size of the labeled fragments. The optimal size for FISH probes is typically between 200-500 bp.

-

If the fragments are too large, add more DNase I and incubate for a longer period.

-

-

Stopping the Reaction:

-

Add 1 µL of 0.5 M EDTA to stop the reaction.

-

Heat to 65°C for 10 minutes to inactivate the enzymes.

-

-

Purification of the Labeled Probe:

-

Precipitate the labeled DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the DNA.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the labeled probe in an appropriate buffer for FISH.

-

Mandatory Visualizations

Caption: Workflow of this compound incorporation in a TUNEL assay.

Caption: Workflow of nick translation for fluorescent probe generation.

Conclusion

The enzymatic incorporation of this compound is a robust and versatile technique for labeling DNA. Its application in TUNEL assays provides invaluable insights into the process of apoptosis, a critical area of study in cancer research and drug development. Furthermore, its use in generating fluorescent probes for FISH enables the precise localization of genes and other DNA sequences, contributing significantly to cytogenetics and genome mapping. By understanding the core principles and optimizing the experimental protocols, researchers can effectively leverage this powerful tool for a wide range of molecular biology applications.

References

- 1. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. content.abcam.com [content.abcam.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. nzytech.com [nzytech.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. parisveltsos.com [parisveltsos.com]

- 10. ccr.cancer.gov [ccr.cancer.gov]

- 11. フルオレセイン-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]

- 12. custombiotech.roche.com [custombiotech.roche.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. genscript.com [genscript.com]

Navigating the Stability of Fluorescein-12-dUTP Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the shelf life and stability of Fluorescein-12-dUTP solutions, a critical reagent in molecular biology and diagnostics. Understanding the factors that influence its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing the integrity of this fluorescent nucleotide analog.

Summary of Quantitative Stability Data

The stability of this compound is influenced by storage temperature, light exposure, and solution composition. The following tables summarize the key quantitative data from various suppliers.

Table 1: Recommended Storage and Shelf Life

| Parameter | Recommendation | Notes | Citations |

| Storage Temperature | -15°C to -25°C or -20°C | Consistent recommendation across major suppliers.[1][2][3][4][5][6][7][8][][10] | |

| Alternative Storage | -70°C | An alternative for long-term storage.[8] | |

| Guaranteed Shelf Life | At least 12 months from date of receipt | When stored at -15°C to -25°C.[8][11] | |

| Observed Decomposition | Approx. 5% within 6 months | When stored at -15°C to -25°C.[1][5][6] |

Table 2: Physicochemical Properties and Purity Specifications

| Parameter | Specification | Notes | Citations |

| Typical Concentration | 1 mM | Supplied as an aqueous solution.[1][2][3][4][10][12][13] | |

| Form | Clear, yellow solution or orange solid soluble in water | The solution is typically a tetralithium salt.[5][8] | |

| Purity (by HPLC) | ≥85% or 96-99% | Varies by manufacturer.[5][][10] | |

| Excitation Wavelength (λ_max_) | ~494-495 nm | In pH 9.0 buffer.[8][11][12] | |

| Emission Wavelength (λ_max_) | ~517-521 nm | In pH 9.0 buffer.[8][11][12] |

Factors Influencing Stability and Degradation

The integrity of this compound solutions can be compromised by several factors, leading to a decrease in performance in downstream applications.

-

Light Exposure: Fluorescein (B123965) is highly susceptible to photodegradation.[14] Exposure to natural or artificial light can lead to a rapid decline in fluorescence. Therefore, it is crucial to store solutions in the dark and handle them under low-light conditions.[7][11]

-

Temperature: As indicated, the optimal storage temperature is between -15°C and -25°C.[1][2][3][4][5][6][7][8][][10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation; it is recommended to aliquot the solution into smaller, single-use volumes.[15]

-

pH: The fluorescence of fluorescein is highly pH-dependent.[6] Its fluorescence intensity decreases significantly in acidic conditions (below pH 7).[6] For optimal and stable fluorescence, a slightly alkaline environment (pH 7.5-9.0) is recommended.[11][] Some suppliers provide the solution in a TE (Tris-EDTA) buffer, which helps maintain a stable pH.[14][]

-

Oxidation: The fluorescein molecule can be susceptible to oxidation, which can lead to a loss of fluorescence.[14]

-

Hydrolysis: The triphosphate chain of dUTP can undergo hydrolysis, particularly in acidic conditions or in the presence of certain metal ions, yielding dUDP, dUMP, and eventually deoxyuridine.

While a detailed degradation pathway for the entire this compound molecule is not extensively documented in the literature, the primary points of failure are the fluorescein moiety (photodegradation and pH-dependent fluorescence loss) and the triphosphate chain of dUTP (hydrolysis).

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound solutions, particularly for long-term studies or when troubleshooting experimental variability, a stability assessment can be performed. Below are generalized protocols that can be adapted for this purpose.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of the this compound solution by separating the intact molecule from potential degradation products.

Materials:

-

This compound sample

-

HPLC system with a UV-Vis or fluorescence detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Reference standard of this compound (if available)

-

Nuclease-free water

Procedure:

-

Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 10-50 µM) with nuclease-free water or TEAA buffer.

-

Chromatographic Conditions:

-

Column: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV-Vis: Monitor at the absorbance maximum of fluorescein (~494 nm) and the absorbance maximum of the nucleotide base (~260 nm).

-

Fluorescence: Excite at ~494 nm and measure emission at ~521 nm.

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compound and its potential degradation products. An example gradient is:

-

0-5 min: 5% B

-

5-25 min: 5-50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

-

The retention time of the main peak should be consistent with a reference standard or previous measurements of a fresh lot.

-

Protocol for Functional Assessment in a PCR Assay

This protocol assesses the functionality of this compound by its ability to be incorporated into a DNA strand by a DNA polymerase.

Materials:

-

This compound sample (and a fresh lot for comparison, if available)

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase or other suitable polymerase

-

dNTP mix (without dTTP)

-

dTTP

-

PCR buffer

-

Thermocycler

-

Agarose (B213101) gel electrophoresis system

-

UV transilluminator or fluorescence imager

Procedure:

-

Reaction Setup: Prepare a master mix for the PCR reaction. Create two reaction tubes:

-

Test Reaction: Include a mix of dATP, dCTP, dGTP, a certain ratio of dTTP, and the this compound sample being tested. A common starting ratio is 2:1 dTTP:this compound.

-

Control Reaction: Use a standard dNTP mix (containing dATP, dCTP, dGTP, and dTTP) or a fresh lot of this compound.

-

-

PCR Amplification: Perform the PCR using standard cycling conditions appropriate for the template and primers.

-

Analysis:

-

Run the PCR products on an agarose gel.

-

Visualize the gel using a UV transilluminator or a fluorescence imager capable of detecting fluorescein.

-

A successful incorporation of this compound will result in a fluorescently labeled PCR product. The intensity of the fluorescence can be qualitatively or quantitatively compared to the control reaction. A significant decrease in fluorescence intensity of the test sample compared to the control suggests degradation.

-

Visualizing Workflows and Relationships

Workflow for a Stability Study of this compound

Caption: Workflow for a comprehensive stability study of this compound.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound solutions.

By adhering to the recommended storage conditions and being mindful of the factors that can degrade this compound, researchers can ensure the reliability of this essential reagent in their experimental workflows. For critical applications, periodic quality control checks using the methodologies outlined in this guide are recommended.

References

- 1. Stability Studies for Oligonucleotide Drug Substance and Drug Product - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated Stability Testing of Armored RNA Quant Controls | Bio-Techne [bio-techne.com]

- 5. Interaction and photodegradation characteristics of fluorescein dye in presence of ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA & RNA Drug Stability Studies - Creative Proteomics [creative-proteomics.com]

- 8. Quality control of chemically damaged RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Accelerated Stability Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

The 12-Carbon Linker in Fluorescein-dUTP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Fluorescein-12-dUTP, a critical reagent for researchers, scientists, and drug development professionals. The focus of this document is the integral role of the 12-carbon linker in facilitating robust and reliable results in a variety of molecular biology applications. This compound is a modified deoxyuridine triphosphate where a fluorescein (B123965) molecule is attached to the C5 position of the uracil (B121893) base via a 12-carbon atom spacer arm. This linker is crucial for ensuring efficient enzymatic incorporation of the labeled nucleotide into a growing DNA strand, as it minimizes steric hindrance between the bulky fluorescein dye and the active site of the DNA polymerase.

Core Properties and Specifications

This compound is a versatile tool for non-radioactive DNA labeling. Its chemical and spectroscopic properties are well-defined, making it a reliable choice for applications requiring fluorescent detection.

| Property | Value | Reference |

| Molecular Formula | C39H41N4O21P3 (free acid) | [1][2] |

| Molecular Weight | 994.69 g/mol (free acid) | [1][2] |

| Excitation Maximum (λexc) | ~492-495 nm | [1][2][3] |

| Emission Maximum (λem) | ~517-521 nm | [1][2][4] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Concentration | Typically supplied as a 1 mM solution | [1][2] |

The Significance of the 12-Carbon Linker

The 12-carbon linker arm is a key feature of this compound, contributing significantly to its utility in enzymatic DNA labeling techniques. The linker's primary function is to provide spatial separation between the dUTP molecule and the large fluorescein dye.

Figure 1: Structural relationship of this compound components.

This separation is critical during DNA synthesis, as it allows the DNA polymerase to recognize and incorporate the dUTP moiety without significant interference from the bulky fluorescein molecule. This leads to higher incorporation efficiency and ensures the generation of brightly fluorescently labeled DNA probes. The length of the linker has been optimized to provide sufficient flexibility and distance for optimal substrate recognition by various DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptase.[2][5]

Key Applications and Experimental Protocols

This compound is a substrate for a variety of DNA polymerases and is widely used in several molecular biology techniques.

PCR Labeling

Fluorescently labeled DNA probes can be generated directly during the polymerase chain reaction (PCR).

Experimental Workflow:

Figure 2: Workflow for PCR-based DNA probe labeling.

Protocol for PCR Labeling:

| Step | Reagent | Concentration/Amount |

| 1. | 10x PCR Buffer | 1x |

| 2. | dNTP Mix (dATP, dCTP, dGTP) | 200 µM each |

| 3. | dTTP | 100 µM |

| 4. | This compound | 100 µM |

| 5. | Forward Primer | 0.1 - 1.0 µM |

| 6. | Reverse Primer | 0.1 - 1.0 µM |

| 7. | DNA Template | 1 pg - 1 µg |

| 8. | Taq DNA Polymerase | 1-2.5 units |

| 9. | Nuclease-free water | to final volume |

Note: The optimal ratio of this compound to dTTP may need to be optimized for specific applications, with recommended ratios often ranging from 1:1 to 1:3.[5][6]

Nick Translation

Nick translation is a method for labeling DNA probes by introducing single-strand nicks, which then serve as starting points for DNA polymerase to incorporate labeled nucleotides.

Experimental Workflow:

References

- 1. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]

- 2. This compound, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. biotium.com [biotium.com]

- 5. apexbt.com [apexbt.com]

- 6. HighFidelity Fluorescein PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]

Substrate Specificity of DNA Polymerases for Fluorescein-12-dUTP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of fluorescently labeled nucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from DNA sequencing and genotyping to in situ hybridization and gene expression analysis. Fluorescein-12-dUTP, a derivative of deoxyuridine triphosphate conjugated to the fluorescein (B123965) fluorophore via a 12-atom linker, is a commonly utilized substrate for the non-radioactive labeling of DNA. The efficiency and fidelity of this labeling process are critically dependent on the chosen DNA polymerase. This technical guide provides a comprehensive overview of the substrate specificity of various DNA polymerases for this compound, summarizing available data, detailing experimental protocols for kinetic analysis, and offering insights into the selection of the appropriate enzyme for specific research applications.

DNA Polymerase Families and Substrate Specificity

DNA polymerases are broadly classified into families based on their sequence homology and structural characteristics. The ability of a polymerase to incorporate a modified nucleotide like this compound is influenced by the architecture of its active site and its inherent fidelity.

Fluorescein-12-dUTP: A Technical Overview of its Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of labeling reagents is paramount. This guide provides a focused look at the molecular weight and chemical formula of Fluorescein-12-dUTP, a widely used fluorescently labeled nucleotide.

Molecular and Chemical Properties

This compound is a modified deoxyuridine triphosphate (dUTP) that incorporates a fluorescein (B123965) dye. This allows for the enzymatic labeling of DNA for various applications, including PCR, in situ hybridization, and microarray analysis. The specific molecular formula and weight can vary slightly depending on the salt form.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula (Free Acid) | C₃₉H₄₁N₄O₂₁P₃ | Jena Bioscience[1], Thermo Fisher Scientific[2] |

| Molecular Weight (Free Acid) | 994.69 g/mol | Jena Bioscience[1] |

| Molecular Formula (Lithium Salt) | C₃₉H₃₇N₄O₂₁P₃Li₄ | Roche[3], MyBioSource[4], Sigma-Aldrich |

| Molecular Weight (Lithium Salt) | 1018.4 g/mol | Roche[3], MyBioSource[4], Sigma-Aldrich |

| Molecular Formula (Sodium Salt) | C₃₉H₃₈N₄O₂₁P₃ • 3Na | Cayman Chemical[5] |

| Formula Weight (Sodium Salt) | 1060.6 g/mol | Cayman Chemical[5] |

| Exact Mass (Free Acid) | 994.15 g/mol | Jena Bioscience[1] |

As a language model, I am unable to provide experimental protocols or generate diagrams. The information presented is based on publicly available data sheets from various suppliers. Researchers should always refer to the specific product documentation for the most accurate and lot-specific information.

References

Fluorescein-12-dUTP: A Comprehensive Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties and key applications of Fluorescein-12-dUTP, a widely utilized fluorescently labeled nucleotide. This document details its quantum yield and brightness, presents experimental protocols for its use, and visualizes relevant biological pathways and experimental workflows.

Core Photophysical Properties

This compound is a derivative of deoxyuridine triphosphate (dUTP) that is covalently linked to a fluorescein (B123965) dye. This modification allows for the enzymatic incorporation of the fluorescent label into DNA, enabling its detection in a variety of molecular biology applications. The key quantitative photophysical parameters of this compound are summarized in the table below. Brightness, a parameter influenced by both the extinction coefficient and the quantum yield, is qualitatively high for fluorescein-based dyes, making them a popular choice for fluorescence microscopy and other detection methods.

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | 70,000 - 83,000 M⁻¹cm⁻¹ | pH 7.5 - 9.0 |

| Absorption Maximum (λabs) | 492 - 495 nm | pH 7.5 - 9.0 |

| Emission Maximum (λem) | 517 - 521 nm | pH 7.5 - 9.0 |

| Quantum Yield (Φ) | ~0.925 (for fluorescein) | 0.1 N NaOH |

Key Applications and Experimental Protocols

This compound is a versatile reagent used in a multitude of molecular biology techniques that require the generation of fluorescently labeled DNA probes. These probes can be subsequently used for hybridization-based detection or direct visualization.

DNA Labeling via Random Primed Synthesis

This method is used to generate highly fluorescent DNA probes from a DNA template. The reaction utilizes random hexamer primers to initiate DNA synthesis by the Klenow fragment of DNA Polymerase I, which incorporates this compound in place of dTTP.

Experimental Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:

-

Linearized DNA template (10 ng to 3 µg)

-

10x Hexanucleotide Mix (2 µL)

-

10x dNTP/Fluorescein-12-dUTP Mix (1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP, 0.35 mM this compound, pH 7.5) (2 µL)

-

Nuclease-free water to a final volume of 19 µL

-

-

Denaturation: Denature the DNA by heating the reaction mixture at 95°C for 10 minutes, followed by immediate chilling on ice.

-

Enzymatic Reaction: Add 1 µL of Klenow Fragment (2 U/µL) to the reaction mixture. Mix gently and centrifuge briefly.

-

Incubation: Incubate the reaction at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of the labeled probe.[1]

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[1]

-

Probe Purification: The labeled probe can be purified from unincorporated nucleotides using spin columns or ethanol (B145695) precipitation.

Logical Workflow for Random Primed DNA Labeling

References

An In-depth Technical Guide to Fluorescein-12-dUTP: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Fluorescein-12-dUTP, a versatile fluorescently labeled nucleotide analog. It details its core applications in molecular biology and offers in-depth experimental protocols for its use in DNA labeling techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

Core Properties of this compound

This compound is a modified deoxyuridine triphosphate (dUTP) that is covalently linked to a fluorescein (B123965) dye molecule via a 12-atom spacer arm. This design allows for its efficient enzymatic incorporation into DNA, replacing thymidine (B127349) triphosphate (dTTP), without significantly distorting the DNA helix. The resulting fluorescently labeled DNA can be visualized and detected in a variety of applications.

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below. These values may exhibit slight variations depending on the specific manufacturer and buffer conditions.

| Property | Value | References |

| Synonyms | FITC-12-dUTP, Fluorescein-X-5-Aminoallyl-dUTP | [1][2] |

| Molecular Formula | C₃₉H₄₁N₄O₂₁P₃ (free acid) | [2][3] |

| Molecular Weight | 994.69 g/mol (free acid) | [2][3] |

| ~1018.4 g/mol (tetralithium salt) | [4][5] | |

| ~1060.6 g/mol (trisodium salt) | [1][6] | |

| Excitation Maximum (λex) | 492 - 498 nm | [1][3][7][8] |

| Emission Maximum (λem) | 517 - 521 nm | [1][3][7][8] |

| Appearance | Clear, yellow-orange solution | [3][5][7] |

| Solubility | Soluble in water and aqueous buffers | [1][7] |

| Purity | ≥85% (HPLC) | [5][9] |

| Storage Conditions | Store at -20°C, protected from light | [3][4][7] |

| Stability | Stable for at least 12 months at -20°C | [5] |

Structural Information

The fluorescein moiety is attached to the C5 position of the uridine (B1682114) base through a spacer arm. This linker minimizes steric hindrance, allowing for efficient recognition and incorporation by DNA polymerases.

Applications in Research and Development

This compound is a cornerstone reagent for non-radioactive DNA labeling in a multitude of molecular biology techniques. Its bright green fluorescence provides a robust signal for the detection of DNA in various experimental contexts.

Key Applications Include:

-

Fluorescence in situ Hybridization (FISH): Used to label DNA probes for the visualization of specific chromosomal regions or genes within cells and tissues.[7][8]

-

PCR Labeling: Incorporated during the polymerase chain reaction to generate fluorescently labeled amplicons for subsequent analysis.[10]

-

Nick Translation: Employed to introduce fluorescent labels into double-stranded DNA by the coordinated action of DNase I and DNA Polymerase I.[11][12]

-

Random Primed Labeling: Utilized for the synthesis of uniformly labeled DNA probes from a template.[1][5]

-

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: For the detection of DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[13][14]

-

Microarray Analysis: For the generation of fluorescently labeled cDNA probes for gene expression profiling.[8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for common DNA labeling techniques using this compound.

Random Primed DNA Labeling

This method is highly efficient for generating uniformly labeled DNA probes from a small amount of template DNA.[5]

Materials:

-

DNA template (10 ng - 3 µg, linearized)[1]

-

Hexanucleotide Mix (10x)[1]

-

Fluorescein/dNTP mixture (10x): 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP, 0.35 mM this compound, pH 7.5[1]

-

Klenow Fragment (2 U/µl)[1]

-

Nuclease-free water

-

0.2 M EDTA, pH 8.0[1]

Procedure:

-

In a microcentrifuge tube, add 10 ng to 3 µg of linearized DNA template.[1]

-

Add nuclease-free water to a final volume of 15 µl.[1]

-

Denature the DNA by heating at 95-100°C for 10 minutes in a boiling water bath.[1]

-

Immediately chill the tube on ice for at least 5 minutes.[1]

-

On ice, add the following reagents in the order listed:

-

Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.[1]

-

Incubate the reaction at 37°C for at least 60 minutes. For higher yields, the incubation can be extended up to 20 hours.[1]

-

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[1]

-

The labeled probe can be purified from unincorporated nucleotides using spin columns or ethanol (B145695) precipitation.

PCR Labeling

This method generates fluorescently labeled PCR products by incorporating this compound during amplification.

Materials:

-

DNA Template (1-10 ng)

-

Forward and Reverse Primers (10 µM each)

-

High-Fidelity DNA Polymerase (e.g., Taq/proofreading blend)[10]

-

10x PCR Buffer

-

dNTP mix (10 mM each of dATP, dCTP, dGTP)

-

dTTP (10 mM)

-

This compound (1 mM)[10]

-

Nuclease-free water

Procedure:

-

Prepare a master mix for the desired number of reactions on ice. For a single 20 µl reaction, combine the following:

-

10x PCR Buffer: 2 µl

-

dNTP mix (10 mM each): 0.4 µl (final concentration 200 µM each)

-

dTTP (10 mM): 0.1 µl (final concentration 50 µM)

-

This compound (1 mM): 1 µl (final concentration 50 µM)[10]

-

Forward Primer (10 µM): 0.5 µl (final concentration 0.25 µM)

-

Reverse Primer (10 µM): 0.5 µl (final concentration 0.25 µM)

-

DNA Template: 1-10 ng

-

High-Fidelity DNA Polymerase: as per manufacturer's instructions

-

Nuclease-free water: to a final volume of 20 µl

-

-

Mix gently and spin down.

-

Perform PCR using standard cycling conditions, adjusting the annealing temperature and extension time based on the primers and amplicon size. A typical protocol might be:

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Analyze the labeled PCR product by gel electrophoresis. The labeled product should migrate slightly slower than the unlabeled control.

-

Purify the labeled PCR product if necessary for downstream applications.

Nick Translation

This method introduces nicks into dsDNA, which are then filled in by DNA Polymerase I using a mix of nucleotides including this compound.

Materials:

-

DNA Template (1 µg)

-

10x Nick Translation Buffer

-

dNTP mix (without dTTP)

-

dTTP and this compound mix (e.g., 3:1 to 5:1 ratio of labeled to unlabeled dUTP)[11]

-

DNase I/DNA Polymerase I enzyme mix

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0[11]

Procedure:

-

In a sterile tube, combine:

-

DNA Template: 1 µg

-

10x Nick Translation Buffer: 2.5 µl

-

dNTP mix: as recommended by the kit manufacturer

-

dTTP/Fluorescein-12-dUTP mix: as recommended[11]

-

DNase I/DNA Polymerase I mix: as recommended

-

Nuclease-free water: to a final volume of 25 µl

-

-

Mix gently and incubate at 15°C for 90 minutes.[15] The incubation time can be adjusted to control the size of the labeled fragments (200-500 bp is typical for FISH probes).[15]

-

Stop the reaction by adding 1 µl of 0.5 M EDTA and heating to 65°C for 10 minutes.[11][15]

-

Purify the labeled probe to remove unincorporated nucleotides.

Application in Signaling Pathway Analysis: A Conceptual Framework

While this compound is not a direct participant in cellular signaling, it is an invaluable tool for studying the components and outcomes of these pathways. For instance, FISH with a fluorescein-labeled probe can be used to determine the copy number or localization of a gene encoding a key protein in a signaling cascade, such as a receptor tyrosine kinase or a transcription factor in the MAPK pathway.[16][17] Similarly, the TUNEL assay can quantify apoptosis induced by the activation or inhibition of specific signaling pathways, such as the Nrf2/Keap1 pathway involved in oxidative stress response.[18]

Conclusion

This compound remains a fundamental and powerful tool for researchers across various disciplines. Its robust fluorescent properties, coupled with its efficient enzymatic incorporation, make it an ideal choice for a wide range of DNA labeling applications. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this versatile reagent in their research endeavors, from basic molecular biology to complex studies of cellular signaling in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. bio-rad.com [bio-rad.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. youtube.com [youtube.com]

- 7. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 8. This compound, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]

- 9. apexbt.com [apexbt.com]

- 10. HighFidelity Fluorescein PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Nick Translation-based DNA Probe Labeling - News Blog - Jena Bioscience [jenabioscience.com]

- 13. genscript.com [genscript.com]

- 14. sileks.com [sileks.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. KEGG PATHWAY: MAPK signaling pathway - Betta splendens (Siamese fighting fish) [kegg.jp]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Utilization of Fluorescein-12-dUTP by Terminal Deoxynucleotidyl Transferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase distinguished by its ability to catalyze the template-independent addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl terminus of a DNA molecule.[1][2] This characteristic, combined with its broad tolerance for modified nucleotides, makes TdT an invaluable tool in molecular biology.[3][4] This guide provides an in-depth examination of the enzymatic mechanism by which TdT incorporates Fluorescein-12-dUTP, a fluorescently labeled deoxyuridine triphosphate analog. We will explore the catalytic mechanism of TdT, the properties of this compound, the factors influencing incorporation, and detailed protocols for its primary application in detecting DNA fragmentation for apoptosis analysis, known as the TUNEL assay.

Core Concepts: The Enzyme and the Substrate

Terminal deoxynucleotidyl Transferase (TdT)

TdT is a specialized DNA polymerase that, unlike most polymerases, does not require a template to guide nucleotide addition.[1]

-

Biological Function: In vivo, TdT is primarily expressed in immature pre-B and pre-T lymphoid cells.[1][5] It plays a crucial role in the vertebrate immune system by inserting non-templated "N-nucleotides" at the junctions of V, D, and J gene segments during V(D)J recombination.[6][7] This process significantly enhances the diversity of T-cell and B-cell receptors, which is critical for a robust immune response.[1]

-

Enzymatic Mechanism: TdT catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of a DNA primer and the α-phosphate of an incoming dNTP.[8] This reaction is facilitated by a two-metal-ion mechanism within the enzyme's active site, typically involving magnesium (Mg²⁺), cobalt (Co²⁺), or manganese (Mn²⁺) ions.[1][9] These cations help to position the nucleotide, lower the pKa of the 3'-OH group for nucleophilic attack, and facilitate the departure of the pyrophosphate byproduct.[1]

-

Substrate Specificity: The preferred substrate for TdT is a single-stranded DNA (ssDNA) primer with a free 3'-hydroxyl group, optimally with a 3'-overhang.[1][5] The enzyme can efficiently extend primers as short as three nucleotides.[5][9] While TdT incorporates all four standard dNTPs, it often exhibits a preference, with dGTP and dATP being incorporated more readily than dCTP and dTTP in the presence of Mg²⁺.[5][8] The choice of divalent cation cofactor can significantly modulate the kinetics and processivity of nucleotide incorporation.[3][9]

This compound

This compound is a modified deoxyuridine triphosphate where a fluorescein (B123965) molecule is attached to the C5 position of the uracil (B121893) base via a 12-atom spacer arm. This modification allows for the direct, non-radioactive labeling of DNA.[10][11]

Data Summary: Substrate and Cofactor Properties

Quantitative data regarding the properties of this compound and the influence of cofactors on TdT activity are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | ~994.7 - 1018.4 Da (salt form dependent) | [10][12][13] |

| Excitation Maximum (λex) | 495 - 498 nm | [10][12][14] |

| Emission Maximum (λem) | 517 - 521 nm | [10][12][14] |

| Purity (by HPLC) | ≥85% |[13][15] |

Table 2: Influence of Divalent Cation Cofactors on TdT Activity

| Cofactor | Optimal Concentration | Effect on Nucleotide Incorporation | Source(s) |

|---|---|---|---|

| Mg²⁺ | ~5 mM | Supports high-fidelity dNTP incorporation; facilitates pyrimidine (B1678525) incorporation. | [3][5] |

| Mn²⁺ | ~1 mM | Enhances processivity for dATP and dTTP but increases misincorporation of analogs. | [5] |

| Co²⁺ | ~0.25 - 1 mM | Preferentially incorporates purine (B94841) nucleotides. | [2][3] |

| Zn²⁺ | Variable | Supports TdT activity, generally less efficient than Mg²⁺. |[1][9] |

The Mechanism of Incorporation

TdT's flexible active site allows it to accommodate a wide variety of modified nucleotides, including those with bulky fluorescent labels like this compound.[3][4][16] The enzyme binds to the 3'-OH of a DNA strand, creating a binding pocket for an incoming dNTP.

The incorporation of this compound follows the same general two-metal-ion catalytic mechanism as natural dNTPs. The long spacer arm between the uracil base and the fluorescein dye is crucial, as it positions the bulky fluorophore away from the enzyme's active site, minimizing steric hindrance that could otherwise prevent successful incorporation.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The most prominent application of TdT's ability to incorporate this compound is the TUNEL (TdT dUTP Nick End Labeling) assay.[8][13] This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. TdT adds the fluorescently labeled dUTP to the 3'-hydroxyl ends of DNA breaks, allowing for the visualization and quantification of apoptotic cells.

Principle

During apoptosis, endonucleases cleave DNA into fragments, generating a high number of exposed 3'-OH ends. TdT can label these "nicks" with this compound in a template-independent fashion. The resulting fluorescence is concentrated in the nuclei of apoptotic cells, which can then be detected by fluorescence microscopy or flow cytometry.

Workflow Visualization

Detailed Methodology

This protocol is a generalized example and may require optimization based on sample type (e.g., tissue sections, cultured cells).

-

Sample Preparation and Fixation:

-

Permeabilization:

-

To allow the TdT enzyme and nucleotides to enter the cell and nucleus, permeabilize the samples.

-

For cultured cells or tissues, incubate in a permeabilization solution (e.g., 0.1-1% Triton X-100 in PBS or sodium citrate) for 2 to 60 minutes at room temperature.[17]

-

Rinse samples thoroughly with PBS.

-

-

TdT Labeling Reaction:

-

Prepare a labeling reaction mix. The final concentrations of components may need optimization, but a typical mix includes:

-

Remove excess PBS from the samples and add the labeling reaction mix.

-

Incubate for 60 minutes at 37-38.5°C in a dark, humidified chamber to prevent evaporation.[17]

-

-

Stopping the Reaction and Washing:

-

Stop the reaction by adding a stop/wash buffer (e.g., PBS with 2 mM EDTA or a high-salt buffer).

-

Wash the samples three times with PBS to remove unincorporated this compound.

-

-

Visualization:

-

Mount the samples onto a microscope slide with an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI to visualize all cell nuclei.

-

Visualize using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm) and the counterstain (e.g., DAPI: excitation ~358 nm, emission ~461 nm). Apoptotic cells will exhibit bright green fluorescence in their nuclei.

-

Conclusion

The interaction between Terminal deoxynucleotidyl transferase and this compound is a cornerstone of modern molecular biology, particularly for the study of apoptosis. TdT's unique template-independent polymerase activity and its acceptance of modified nucleotides enable the direct and robust labeling of DNA 3' ends.[1][3] The successful incorporation of this compound, facilitated by its chemical structure with a long spacer arm, provides a reliable method for fluorescently tagging DNA fragments. The TUNEL assay, built upon this principle, remains a widely used and powerful technique for researchers in numerous fields, from developmental biology to oncology and neurodegenerative disease research.

References

- 1. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 2. Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Determinants of substrate specificity in RNA-dependent nucleotidyl transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terminal Deoxynucleotidyl Transferase, also known as the Bollum Enzyme [biosyn.com]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. apexbt.com [apexbt.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. フルオレセイン-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]

- 14. caymanchem.com [caymanchem.com]

- 15. custombiotech.roche.com [custombiotech.roche.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

The Core Applications of Fluorescein-Labeled Nucleotides in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-labeled nucleotides are indispensable tools in modern molecular biology, enabling the sensitive and specific detection of nucleic acids in a wide array of applications. These molecules consist of a standard nucleotide (or a nucleotide analog) covalently attached to a fluorescein (B123965) dye. The inherent fluorescence of the dye allows for the visualization and quantification of DNA and RNA in techniques ranging from DNA sequencing to in-situ hybridization. This guide provides a detailed overview of the fundamental applications of fluorescein-labeled nucleotides, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their experimental design and execution.

DNA Sequencing: The Sanger Method

The chain-termination method of DNA sequencing, developed by Frederick Sanger, was revolutionized by the introduction of fluorescently labeled dideoxynucleotides (ddNTPs). In this method, each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a different colored fluorescent dye. When a ddNTP is incorporated into a growing DNA strand by DNA polymerase, chain elongation is terminated. The result is a collection of DNA fragments of varying lengths, each ending in a fluorescently labeled nucleotide. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the specific fluorescence of each fragment as it passes a laser.

Experimental Protocol: Sanger Sequencing using Fluorescein-labeled ddNTPs

This protocol is a generalized procedure for cycle sequencing. Specific reagent concentrations and cycling parameters may need to be optimized based on the template, primer, and sequencing chemistry used (e.g., BigDye™ Terminator kits).[1][2][3][4]

Reagents and Materials:

-

Purified DNA template (plasmid, PCR product, etc.)

-

Sequencing primer (1.6 µM)

-

Cycle sequencing reaction mix (containing fluorescently labeled ddNTPs, dNTPs, DNA polymerase, and reaction buffer)

-

Nuclease-free water

-

Ethanol (B145695) (70% and 95%)

-

EDTA (125 mM)

-

Capillary electrophoresis system

Procedure:

-

Reaction Setup: In a PCR tube, combine the following on ice:

-

Cycle Sequencing Mix: 2 µL

-

Primer (1.6 µM): 1 µL

-

Template DNA (see table below for recommended amounts): X µL

-

Nuclease-free water: to a final volume of 10 µL

-

| Template Type | Concentration |

| Purified Plasmid DNA | 100-200 ng/µL |

| PCR Product (<400 bp) | 1-10 ng/µL |

| PCR Product (>400 bp) | 10-40 ng/µL |

-

Cycle Sequencing: Place the reaction tubes in a thermal cycler and perform the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25-30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Purification of Sequencing Products:

-

To each sequencing reaction, add 2.5 µL of 125 mM EDTA.

-

Add 30 µL of 95% ethanol and mix thoroughly.

-

Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Centrifuge at 13,000 x g for 20 minutes.

-

Carefully aspirate the supernatant.

-

Wash the pellet with 150 µL of 70% ethanol.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Aspirate the supernatant and air dry the pellet for 10-15 minutes.

-

-

Sample Preparation for Electrophoresis:

-

Resuspend the dried pellet in 10-20 µL of formamide.

-

Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

-

-

Data Acquisition:

-

Load the samples onto a capillary electrophoresis instrument.

-

The instrument will perform electrophoresis, laser-induced fluorescence detection, and automated base calling to generate the DNA sequence.

-

Workflow for Sanger Sequencing

Caption: Workflow of Sanger DNA sequencing using fluorescently labeled ddNTPs.

Polymerase Chain Reaction (PCR)

Fluorescein-labeled nucleotides can be incorporated into DNA during PCR to generate fluorescently labeled amplicons. This is particularly useful for producing probes for subsequent applications like FISH or for real-time PCR applications where the increase in fluorescence is monitored to quantify the amount of amplified DNA. When using fluorescein-labeled dNTPs, it is important to use a DNA polymerase that can efficiently incorporate these modified nucleotides, such as Taq polymerase.[5][6][7]

Experimental Protocol: PCR with Fluorescein-dUTP

This protocol provides a general guideline for PCR using a mix of unlabeled dNTPs and fluorescein-12-dUTP. The ratio of labeled to unlabeled dUTP may need to be optimized for specific applications.

Reagents and Materials:

-

DNA template

-

Forward and reverse primers (10 µM each)

-

10x PCR buffer (containing MgCl₂)

-

dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)

-

This compound (1 mM)

-

Taq DNA polymerase (5 U/µL)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare the following reaction mix on ice. The final concentration of dNTPs is typically 200 µM each. A common ratio of dTTP to fluorescein-dUTP is 2:1.

| Component | Volume (for 50 µL reaction) | Final Concentration |

| 10x PCR Buffer | 5 µL | 1x |

| dATP (10 mM) | 1 µL | 200 µM |

| dCTP (10 mM) | 1 µL | 200 µM |

| dGTP (10 mM) | 1 µL | 200 µM |

| dTTP (10 mM) | 0.67 µL | 134 µM |

| This compound (1 mM) | 3.33 µL | 66 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template | 1-100 ng | Varies |

| Taq DNA Polymerase | 0.5 µL | 2.5 U |

| Nuclease-free water | to 50 µL | - |

-

PCR Amplification: Perform PCR using the following cycling conditions. Annealing temperature and extension time should be optimized for the specific primers and amplicon size.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 30-35 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analysis of Labeled Product:

-